molecular formula C17H24N2O4 B2676545 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide CAS No. 921792-14-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide

Cat. No. B2676545
CAS RN: 921792-14-5
M. Wt: 320.389
InChI Key: PLFNIZVUPWNSPI-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . The molecule also contains various functional groups such as an amide and an ether group (methoxy group). The presence of these functional groups can greatly influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Pharmacological Activity

Compounds with structures resembling the query chemical are synthesized for their potential pharmacological activities. For instance, dibenzoxepines and related structures have been explored for their anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), showcasing significant anti-inflammatory and analgesic activities, which are pivotal in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiallergic Properties

Another area of application is in the development of antiallergic agents. Certain dibenzo[b,e]oxepin derivatives have been synthesized and shown to be orally active antiallergic agents, inhibiting reactions such as passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction. This research demonstrates the potential of such compounds in allergy treatment (Ohshima et al., 1992).

Antifungal Applications

Derivatives of benzoxazepines have also been explored for their antifungal properties. A novel synthesis approach has led to compounds exhibiting moderate to high activities against various phytopathogenic fungi, suggesting their use in crop protection and as potential fungicidal candidates (Yang et al., 2017).

Tubulin Polymerization Inhibition

Research into dibenzoxepines and related structures includes their potential to inhibit tubulin polymerization, which is crucial in cancer treatment. Compounds demonstrating strong binding to the colchicine binding site on tubulin, inhibiting its polymerization, can be critical in developing new anticancer therapies (Krawczyk et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-5-8-19-13-9-12(18-15(20)10-22-4)6-7-14(13)23-11-17(2,3)16(19)21/h6-7,9H,5,8,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFNIZVUPWNSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)COC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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